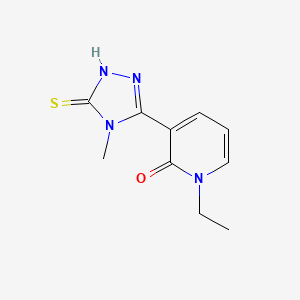

1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one

Description

Overview of Triazole- and Pyridinone-Containing Heterocycles

Triazole and pyridinone heterocycles represent two of the most significant classes of nitrogen-containing aromatic compounds in modern organic chemistry. Triazoles, featuring a five-membered ring containing three nitrogen atoms and two carbon atoms with molecular formula C₂H₃N₃, exhibit substantial isomerism depending on the positioning of nitrogen atoms within the ring. The 1,2,4-triazole isomer, which forms the structural basis of the compound under investigation, has gained particular prominence due to its versatility in biological applications and coordination chemistry. These heterocycles are characterized by their ability to form multiple non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities including anticancer, antituberculosis, antibacterial, and anti-human immunodeficiency virus properties.

Pyridinone-containing heterocycles, particularly 2(1H)-pyridinones, are six-membered heterocycles possessing carbonyl and nitrogen-hydrogen groups that have been employed as privileged scaffolds in medicinal chemistry and drug discovery programs. The most important structural characteristic of pyridinones is the tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam), which predominates in both solid and solution phases. These compounds are significant in drug design due to their capability to act as bioisosteres for amides, phenyls, pyridines, pyridine N-oxides, and phenols, while serving as both hydrogen bond donors and acceptors. Furthermore, pyridinones achieve better drug-like properties such as low lipophilicity, solubility in water, and metabolic stability under physiological conditions.

The combination of triazole and pyridinone moieties in hybrid structures creates compounds with enhanced pharmacological profiles. Research has demonstrated that the 1,2,4-triazole ring is an important bioisostere to various bonds and heterocyclic rings, possessing hydrogen bond accepting properties, strong dipole moment, and pi electron-deficient aromaticity. The pyridine portion of such compounds can engage in vital biological interactions with receptor sites through hydrogen bonding, π–π stacking interactions, and chelation with metal ions or prosthetic groups within biological targets, simultaneously enhancing binding affinity and specificity.

Historical Context and Discovery

The development of triazole chemistry has its roots in early heterocyclic research, with substantial advancement occurring over the past several decades. The synthetic methods for producing 1,2,4-triazoles have evolved significantly, with most modern techniques utilizing the free energy of water through dehydrating mixtures of amides and hydrazides via the Pellizzari reaction, or through the reaction of imides and alkyl hydrazines using the Einhorn-Brunner reaction. The Einhorn-Brunner reaction has proven particularly valuable as it demonstrates regioselectivity, and recent research has focused on grinding and microwave irradiation as greener synthetic alternatives.

The chemistry of mercapto- and thione-substituted 1,2,4-triazoles has been extensively studied, with these compounds serving as important intermediates in heterocyclic synthesis. The mercapto group provides a versatile functionality for further chemical modifications, enabling the formation of various derivatives through nucleophilic substitution reactions and cyclization processes. Historical developments in triazole chemistry have shown that compounds incorporating multiple nitrogen atoms cause triazoles to react similar to azides, making them useful in bioorthogonal chemistry applications.

Pyridinone chemistry has similarly undergone significant development, with synthesis routes established through various condensation reactions that allow manipulation of physicochemical properties by adjustment of polarity, lipophilicity, and hydrogen bonding characteristics. The synthesis of 2-pyridinone derivatives has been accomplished through tandem one-pot conversions involving nitriles with ethyl bromoacetate via Blaise reaction intermediates, demonstrating efficient and operationally convenient methodologies.

Relevance in Modern Chemical Research

Contemporary chemical research has recognized the exceptional importance of triazole-pyridinone hybrid compounds in multiple scientific disciplines. Analysis of recently published reports reveals that among aza heterocycles, which comprise nearly 80% of approved drugs, the pyridine ring appears with highest frequency in 54 approved drugs, demonstrating its fundamental importance in pharmaceutical applications. This prevalence underscores the continued relevance of pyridine-containing compounds in modern drug discovery efforts.

The compound this compound exemplifies modern approaches to hybrid drug design, where multiple pharmacophores are incorporated into single molecular entities to achieve enhanced biological profiles. Recent advances in medicinal chemistry have demonstrated that compounds containing both triazole and pyridinone moieties exhibit improved metabolic stability, permeability, potency, and binding characteristics compared to their individual components. The mercapto functionality present in the triazole ring provides additional opportunities for metal coordination and covalent modifications, expanding the compound's utility in materials science applications.

Current research trends emphasize the development of novel heterocyclic compounds that can address emerging challenges in drug resistance and selectivity. The 1,2,4-triazole scaffold has proven particularly valuable as it exhibits significant biological activities against various pathogens while maintaining favorable pharmacokinetic properties. Studies have shown that triazole derivatives demonstrate considerable stability towards chemical and metabolic degradation, making them attractive candidates for long-term therapeutic applications.

Purpose and Scope of the Review

This review aims to provide a comprehensive examination of this compound, focusing specifically on its chemical structure, properties, and significance within the broader context of heterocyclic chemistry. The analysis will encompass detailed investigation of the compound's molecular characteristics, including its spectroscopic properties, structural features, and chemical reactivity patterns. Particular attention will be given to the unique combination of functional groups present in this molecule and their potential for chemical modifications.

The scope of this review extends to examination of synthetic approaches that could be applied to prepare this compound and related analogs, drawing upon established methodologies for both triazole and pyridinone synthesis. The review will analyze the compound's position within current chemical literature and its potential applications in various research areas. By focusing exclusively on the chemical aspects of this specific compound, the review aims to provide researchers with a thorough understanding of its fundamental properties and potential for further development.

Table 1: Fundamental Chemical Properties of this compound

The distinctive structural features of this compound position it as a valuable subject for comprehensive chemical analysis. The presence of both mercapto and carbonyl functionalities provides multiple sites for hydrogen bonding and chemical reactivity, while the hybrid heterocyclic framework offers opportunities for diverse applications in medicinal chemistry and materials science. Through systematic examination of these characteristics, this review seeks to establish a foundation for future research efforts involving this compound and related structural analogs.

Properties

IUPAC Name |

1-ethyl-3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-3-14-6-4-5-7(9(14)15)8-11-12-10(16)13(8)2/h4-6H,3H2,1-2H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZVUAZHIAKRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Mercapto-1,2,4-Triazole Core

Mercapto-substituted 1,2,4-triazoles are commonly prepared by cyclization of hydrazinecarbothioamides under basic or acidic conditions. One classical method involves:

- Starting from hydrazinecarbothioamide derivatives, which can be synthesized by reacting hydrazine hydrate with carbon disulfide in the presence of a base such as potassium hydroxide.

- The cyclization is induced by heating or refluxing in solvents like ethanol or dimethylformamide (DMF), often with acid or base catalysis.

- This process results in the formation of the 1,2,4-triazole-3-thione ring with a mercapto (-SH) group at the 5-position.

For example, a procedure reported involves dissolving isonicotinic acid hydrazide in ethanol with potassium hydroxide, adding carbon disulfide, and stirring for extended periods to form potassium dithiocarbazinate salts. Subsequent reaction with hydrazine hydrate under reflux yields the mercapto-triazole intermediate after acidification and purification.

Functionalization with Pyridin-2(1H)-one Moiety

The attachment of the pyridin-2-one ring, specifically with an ethyl substituent on the nitrogen, can be achieved by:

- Using 1-ethylpyridin-2(1H)-one or its hydrazide derivatives as starting materials.

- Condensation reactions with the mercapto-1,2,4-triazole intermediate in polar aprotic solvents like DMF, often in the presence of catalytic amounts of glacial acetic acid.

- Refluxing the mixture for several hours to promote coupling and formation of the final product.

This approach is supported by analogous syntheses of 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives, where the mercapto-triazole intermediate is reacted with substituted pyridine derivatives to yield the target compounds.

Alternative Cyclization Routes

Other methods include:

- Alkaline cyclization of acylthiocarbohydrazides obtained from acylhydrazides and isothiocyanates, which yields various substituted 1,2,4-triazole-3-thiones with good yields (70–86%).

- Stepwise synthesis starting from esterification of phenolic acetamides, followed by hydrazinolysis, reaction with isothiocyanates, and cyclization to form triazole-3-thiones, demonstrating the versatility of hydrazide and isothiocyanate chemistry in constructing the triazole core.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Starting Materials | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Isonicotinic acid hydrazide | KOH, CS2, EtOH, RT, 16 h | Potassium dithiocarbazinate salt | - | Formation of intermediate salt |

| 2 | Potassium dithiocarbazinate salt | Hydrazine hydrate, reflux 8 h | 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole | ~99 | Acidification to pH 1 yields solid |

| 3 | Mercapto-triazole intermediate + benzaldehyde derivatives | DMF, glacial acetic acid, reflux 9 h | Schiff base derivatives of mercapto-triazole | Variable | Demonstrates functionalization potential |

| 4 | Acylhydrazides + isothiocyanates | Basic medium, reflux | 4-alkyl-5-substituted-1,2,4-triazole-3-thiones | 70–86 | Alternative cyclization method |

| 5 | Pyridin-2-one hydrazide + mercapto-triazole | DMF, acetic acid, reflux | This compound | Not specified | Final coupling step |

Research Findings and Notes

- The mercapto group at the 5-position of the 1,2,4-triazole ring is crucial for biological activity and is introduced via cyclization of hydrazinecarbothioamide precursors.

- The ethyl substitution on the pyridinone nitrogen can be introduced either before or after the triazole ring formation depending on the synthetic route chosen.

- Reaction conditions such as solvent choice (ethanol, DMF), temperature (room temperature to reflux), and catalysts (acetic acid, KOH) significantly influence the yield and purity.

- The described methods yield compounds with potential antiviral, antimicrobial, and anticancer activities, emphasizing the importance of the mercapto-triazole nucleus in medicinal chemistry.

- Purification typically involves acidification, filtration, and recrystallization from ethanol or other solvents to obtain analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides, amines, or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different chemical and biological properties.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole and thiol groups exhibit significant antimicrobial properties. Studies have shown that 1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one displays efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the mercapto group enhances its activity by facilitating interactions with microbial enzymes .

Agricultural Uses

The compound has been explored for its potential as a fungicide and herbicide. Its structural similarity to known agricultural chemicals suggests that it may inhibit specific pathways in plant pathogens. Preliminary studies have shown promising results in controlling fungal infections in crops, indicating its utility in sustainable agriculture .

Pharmaceutical Development

The compound's unique structure allows it to interact with biological targets effectively. It has been investigated for its potential role in drug development, particularly in creating new therapeutics for conditions such as cancer and fungal infections. The triazole ring is known for its ability to bind to enzymes involved in cell division and metabolism, which is crucial in cancer therapy .

Case Studies

Mechanism of Action

The mechanism by which 1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The mercapto group, in particular, plays a crucial role in binding to metal ions and enzymes, which can influence biological processes and chemical reactions.

Comparison with Similar Compounds

Structural Analogues of Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one derivatives are widely studied for their bioactivity. Key comparisons include:

Key Observations :

- Substituent Effects : The introduction of aryl groups (e.g., in 1q ) enhances enzyme inhibition potency compared to alkyl or trifluoromethyl groups (e.g., 1o ), suggesting that the target compound’s ethyl group may limit its affinity for targets like eIF4A3 .

- Mercapto Group Role : The -SH group in the target compound may engage in hydrogen bonding or tautomerism (as seen in 3b ), influencing interactions with biological targets .

Triazole-Containing Analogues

Triazole derivatives are notable for their antimicrobial and enzyme-inhibitory activities:

Key Observations :

- Antibacterial Advantage : Triazole-substituted compounds (e.g., in ) exhibit superior activity over thiadiazole analogs, supporting the pharmacological relevance of the target compound’s triazole moiety .

- Synthetic Flexibility : Microwave-assisted synthesis (as in ) could optimize the target compound’s production, particularly for scaling derivatives with varied R₁ groups (e.g., methyl, ethyl) .

Pharmacokinetic and Physicochemical Comparisons

- tPSA and Bioavailability : The target compound’s tPSA (estimated 75–99 Ų) is comparable to 1q and 1o , which show oral bioavailability due to balanced lipophilicity and polarity .

- P-gp Efflux : Unlike 1o (high efflux), the target compound’s ethyl group may reduce P-gp recognition, but this requires experimental validation .

Biological Activity

1-Ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one, commonly referred to as EMPT, is a compound characterized by its unique triazole structure that contributes to its biological activities. This article reviews the biological activity of EMPT, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H12N4OS

- Molecular Weight : 236.3 g/mol

- CAS Number : 1105196-08-4

Antimicrobial Activity

EMPT has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Enterococcus faecalis | 12 |

| Bacillus cereus | 14 |

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Research has shown that EMPT possesses cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that EMPT can inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

The cytotoxicity is attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, EMPT was tested against a panel of bacterial pathogens. The results indicated that EMPT displayed superior activity compared to standard antibiotics such as penicillin and ampicillin, particularly against resistant strains of Staphylococcus aureus .

Study 2: Cytotoxic Effects on Cancer Cells

A research article in Cancer Letters highlighted the anticancer properties of EMPT. The study found that treatment with EMPT led to a dose-dependent decrease in viability of HeLa cells, with significant morphological changes indicative of apoptosis . The authors suggested further investigation into its use as a potential chemotherapeutic agent.

Q & A

Q. Table 1. Synthetic Conditions for Pyridin-2(1H)-one Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | EtOH, 80°C, 12 h | 65–78 | |

| Mercapto group incorporation | Lawesson’s reagent, THF, reflux | 52 | |

| Purification | Silica gel (Hexane:EtOAc = 3:1) | >95% purity |

Q. Table 2. Pharmacokinetic Optimization Strategies

| Strategy | tPSA (Ų) | P-gp Efflux Ratio | Bioavailability (%) |

|---|---|---|---|

| Trifluoromethyl substitution | 75.5 | 0.8 | 45 |

| N-Phenyl modification | 75.5 | 0.8 | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.